1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
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Overview
Description
1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine is a compound that features a unique combination of a thiophene ring, an oxadiazole ring, and a cyclohexane ring
Preparation Methods
The synthesis of 1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates in the presence of aqueous sodium hydroxide.
Attachment to Cyclohexane: The resulting oxadiazole derivative is then reacted with cyclohexanone under basic conditions to form the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine undergoes various chemical reactions:
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Major products from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives.
Scientific Research Applications
1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine can be compared with similar compounds such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-ethylamine share the thiophene ring but differ in their functional groups and applications.
Oxadiazole Derivatives: Compounds like 2,5-disubstituted 1,3,4-oxadiazoles are similar in structure but may have different substituents leading to varied properties and uses.
The uniqueness of this compound lies in its combination of these rings, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15N3OS/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
XOPBVSYYBYQCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N |
Origin of Product |
United States |
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